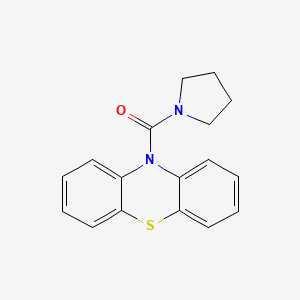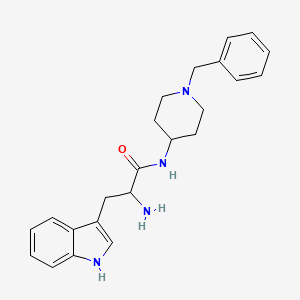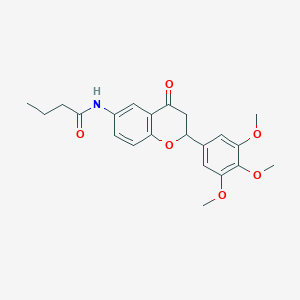
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide (TTFB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TTFB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.32 g/mol.
Wirkmechanismus
The mechanism of action of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of cell growth and proliferation. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has also been shown to inhibit the growth of various bacterial and fungal strains, which is attributed to its antibacterial and antifungal properties. In addition, 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines, which is attributed to its anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has several advantages as a research tool. It is a stable and readily available compound that can be synthesized in high purity. It has also been shown to have a wide range of potential applications in various fields of scientific research. However, there are also limitations to its use. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide is not water-soluble, which limits its use in aqueous solutions. In addition, its mechanism of action is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide. One area of research is the development of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide's mechanism of action, which may lead to the discovery of new targets for drug development. Additionally, research on the synthesis of 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide derivatives may lead to the development of compounds with improved properties and potential applications.
Synthesemethoden
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide can be synthesized by the reaction of 2,4,6-trimethylbenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine. The resulting product is then purified through recrystallization to obtain 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide in high purity.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has also been studied for its antibacterial and antifungal properties, as it inhibits the growth of various bacterial and fungal strains. In addition, 2,4,6-Trimethyl-N-(2,2,2-trifluoroethyl)benzamide has been shown to have potential as an anti-inflammatory agent, as it reduces the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2,4,6-trimethyl-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-7-4-8(2)10(9(3)5-7)11(17)16-6-12(13,14)15/h4-5H,6H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIRUEPQTIDWKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-bis[(4-methylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/structure/B2716736.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2716740.png)
![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2716743.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidine](/img/structure/B2716745.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2716746.png)



![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2716752.png)

![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)
